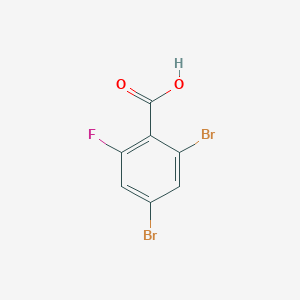

2,4-Dibromo-6-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGHPDYPAYDOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378807 | |

| Record name | 2,4-dibromo-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183065-69-2 | |

| Record name | 2,4-Dibromo-6-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183065-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dibromo-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2,4-Dibromo-6-fluorobenzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dibromo-6-fluorobenzoic Acid

Introduction

This compound is a halogenated aromatic carboxylic acid that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on the benzoic acid core, provides multiple reactive sites and modulates the electronic and steric properties of the molecule. For researchers in drug discovery and materials science, a thorough understanding of its physicochemical properties is paramount. These properties govern its reactivity in synthetic transformations, its solubility in various media, its potential for biological interactions, and its overall handling and stability.

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering field-proven insights and detailed experimental context. The information herein is curated for scientists and technical professionals to support its effective application in research and development.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its unambiguous identity. The structural features of this compound—a carboxylic acid functional group at position 1, bromine atoms at positions 2 and 4, and a fluorine atom at position 6—are key to its chemical behavior.

| Identifier | Value | Source |

| CAS Number | 183065-69-2 | [1][2][3] |

| Molecular Formula | C₇H₃Br₂FO₂ | [3][4][5] |

| Molecular Weight | 297.90 g/mol | [4][5] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=C(C(=C(C=C1Br)C(=O)O)F)Br | [3] |

| InChI Key | RAGHPDYPAYDOJH-UHFFFAOYSA-N | [1] |

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its utility in both laboratory and industrial settings. For a molecule like this compound, which is often used as an intermediate in multi-step syntheses, properties such as melting point, solubility, and lipophilicity are critical for process development and purification.

| Property | Value | Significance in R&D |

| Appearance | White to off-white solid/powder | [6] |

| Melting Point | 252 - 254 °C | Indicates high purity and thermal stability.[7] |

| logP (Octanol/Water) | 2.86 - 3.31 | Suggests moderate lipophilicity, impacting solubility and membrane permeability.[1][7] |

| pKa | Predicted ~2.1 | Indicates a relatively strong carboxylic acid, important for salt formation and pH-dependent solubility.[8] |

Melting Point: A Key Indicator of Purity

The sharp melting point range of 252-254 °C suggests that the commercially available compound is of high purity.[7] In a drug development context, a well-defined melting point is crucial as it influences formulation strategies and the stability of the solid form.

Solubility Profile: The Foundation for Application

While specific quantitative data is sparse, halogenated benzoic acids are typically soluble in polar organic solvents like methanol, ethanol, and diethyl ether, and exhibit slight solubility in water.[8] The carboxylic acid moiety allows for deprotonation in basic aqueous solutions, significantly increasing its solubility as the corresponding carboxylate salt. This pH-dependent solubility is a key lever for designing extraction and purification protocols.

Lipophilicity (LogP): Balancing Solubility and Permeability

The partition coefficient (logP) is a critical parameter in medicinal chemistry, providing insight into a molecule's distribution between aqueous and lipid environments. With a reported experimental logP of 2.86, this compound is moderately lipophilic.[7] This property is essential when designing molecules intended to cross biological membranes. The strategic incorporation of fluorine and bromine can influence lipophilicity, which in turn affects a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[9]

Spectroscopic Profile

Spectroscopic analysis provides an electronic and vibrational fingerprint of a molecule, essential for structure verification and quality control.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region for the two non-equivalent aromatic protons. ChemicalBook provides reference spectra for detailed analysis.[10]

-

¹³C NMR: The carbon NMR would display seven unique signals corresponding to each carbon atom in the distinct chemical environment of the substituted benzene ring.

-

FT-IR: The infrared spectrum is characterized by a strong, broad absorption for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, intense peak for the carbonyl (C=O) stretch (around 1700 cm⁻¹). Absorptions corresponding to C-Br and C-F bonds would also be present in the fingerprint region.[11]

Applications in Synthetic Chemistry

This compound is not an end-product but a versatile intermediate. The bromine atoms can be functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the carboxylic acid can be converted into esters, amides, or other derivatives. The fluorine atom can modulate the acidity of the carboxylic acid and influence the binding affinity of derivative compounds to biological targets.[9]

This makes it a valuable precursor for creating complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and agrochemicals where precise control over substitution is required.[8]

Caption: Synthetic utility of this compound.

Experimental Protocols & Workflows

Trustworthiness in science is built on reproducible methodologies. The following protocols outline standard procedures for verifying the key physicochemical properties of a solid organic compound like this compound.

Protocol: Melting Point Determination via Capillary Method

-

Sample Preparation: Finely powder a small amount of this compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to about 20 °C below the expected melting point (approx. 230 °C).

-

Data Acquisition: Decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two points is the melting point range.

Workflow: Sample Preparation for NMR Analysis

The diagram below illustrates a self-validating workflow for preparing a sample for Nuclear Magnetic Resonance (NMR) spectroscopy, a critical step for structural verification.

Caption: Standard workflow for NMR sample preparation.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound is associated with specific hazards that require appropriate precautions.

-

Hazard Identification:

-

Precautionary Measures & PPE:

-

Handling: Wash hands thoroughly after handling.[7][13] Do not eat, drink, or smoke when using this product.[7] Use only in a well-ventilated area and avoid breathing dust.[6][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[13][14] Safety glasses and a lab coat are mandatory.

-

-

First Aid:

-

Storage and Disposal:

Conclusion

This compound is a well-characterized synthetic intermediate with a distinct set of physicochemical properties. Its high melting point, moderate lipophilicity, and defined spectroscopic fingerprint make it a reliable building block for complex chemical synthesis. The presence of multiple, distinct halogen substituents provides a rich platform for derivatization, cementing its value for researchers in medicinal chemistry and materials science. Adherence to established safety and handling protocols is essential for its effective and safe utilization in the laboratory.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

- 2,3-Dibromo-5,6-difluorobenzoic acid Safety D

- This compound Product Page. CymitQuimica.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.

- Safety Data Sheet - Aaron Chemicals. (2024). Aaron Chemicals.

- This compound(183065-69-2)FT-IR. ChemicalBook.

- This compound(183065-69-2) 1H NMR spectrum. ChemicalBook.

- 2,3-Dibromo-6-fluorobenzoic acid Product Page. ChemScene.

- This compound Product Page. Fluorochem.

- This compound Product Page. ACCELPHARMTECH.

- Applications of 2,6-Dibromobenzoic Acid in Pharmaceutical and M

- 4-Bromo-2,6-difluorobenzoic acid Product Page. ChemicalBook.

- This compound Product Page. Appchem.

- 4-Bromobenzoic acid Product Page. Sigma-Aldrich.

- Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | CAS:183065-69-2 | ACCELPHARMTECH [accelpharmtech.com]

- 3. appchemical.com [appchemical.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 4-Bromo-2,6-difluorobenzoic acid CAS#: 183065-68-1 [m.chemicalbook.com]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound(183065-69-2) 1H NMR [m.chemicalbook.com]

- 11. This compound(183065-69-2)FT-IR [m.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. aksci.com [aksci.com]

- 14. aaronchem.com [aaronchem.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 2,4-Dibromo-6-fluorobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of 2,4-Dibromo-6-fluorobenzoic acid, a halogenated aromatic carboxylic acid of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it explores its emerging applications as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The guide is intended to serve as a valuable resource, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.

Introduction: The Strategic Importance of Halogenated Scaffolds

In the landscape of modern drug discovery, halogenated organic molecules have carved out a crucial niche. The introduction of halogen atoms, particularly fluorine and bromine, into a molecular scaffold can profoundly influence its physicochemical and pharmacological properties. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, binding affinity, and bioavailability.[1] Bromine, on the other hand, can serve as a versatile synthetic handle for cross-coupling reactions and can also contribute to binding interactions.

This compound (CAS No. 183065-69-2) emerges as a particularly valuable building block, combining the attributes of both bromine and fluorine substitution on a benzoic acid core.[2][3][4] This unique substitution pattern offers a rich platform for a variety of chemical transformations, making it a sought-after intermediate in the synthesis of targeted therapeutic agents.[5] This guide will provide an in-depth exploration of its molecular architecture and its practical utility in a research and development setting.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with two bromine atoms at positions 2 and 4, a fluorine atom at position 6, and a carboxylic acid group at position 1. This arrangement of bulky and electronegative substituents dictates its reactivity and three-dimensional conformation.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 183065-69-2 | [2][3][4] |

| Molecular Formula | C₇H₃Br₂FO₂ | [2][3] |

| Molecular Weight | 297.90 g/mol | [2][3] |

| Appearance | White to off-white powder | Supplier Data |

| Melting Point | Data not available; similar compounds like 4-Bromo-2-fluorobenzoic acid melt at 211°C.[8] | - |

| Boiling Point | Data not available | - |

| Solubility | Soluble in methanol and other organic solvents.[9] | - |

| pKa | Estimated to be around 2-3 due to the electron-withdrawing effects of the halogens. | - |

Synthesis of this compound

Caption: Generalized synthesis workflow for this compound.

Postulated Experimental Protocol

This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for safety and yield.

-

Diazotization: 2,4-Dibromo-6-fluoroaniline is dissolved in a mixture of a strong acid, such as sulfuric acid, and water, and the solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The completion of the diazotization can be monitored using starch-iodide paper.

-

Hydrolysis: The resulting diazonium salt solution is then carefully heated. The diazonium group is replaced by a hydroxyl group through reaction with water, and upon further heating, the intermediate is hydrolyzed to the carboxylic acid.

-

Work-up and Purification: After cooling, the reaction mixture is extracted with a suitable organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Causality in Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose. Maintaining a low temperature is critical to prevent unwanted side reactions and ensure a good yield of the desired intermediate.

-

Strong Acid: A strong acid is necessary to protonate the nitrous acid formed in situ from sodium nitrite, generating the reactive nitrosonium ion (NO⁺) which is the electrophile in the diazotization reaction.

-

Controlled Addition of Sodium Nitrite: A slow, dropwise addition of the sodium nitrite solution is crucial to control the exothermic reaction and prevent a dangerous buildup of the unstable diazonium salt.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of publicly available, interpreted spectra for this specific molecule is limited, we can predict the key features based on its structure and data from analogous compounds.[10][11]

Caption: Analytical workflow for the structural characterization of the title compound.

¹H and ¹³C NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two aromatic protons. The proton at position 3 will likely appear as a doublet, coupled to the fluorine at position 6. The proton at position 5 will appear as a singlet or a very finely split multiplet due to long-range coupling. The carboxylic acid proton will be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon atoms attached to the electronegative halogens will also be significantly deshielded. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

Table 2: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling |

| ¹H | ~11-13 | br s (COOH) |

| ~7.5-8.0 | d, J(H,F) ≈ 6-8 Hz (Ar-H) | |

| ~7.3-7.8 | s or m (Ar-H) | |

| ¹³C | ~165-170 | s (C=O) |

| ~158-162 | d, ¹J(C,F) ≈ 240-260 Hz (C-F) | |

| ~110-140 | Multiple signals for other aromatic carbons |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic ring.

Table 3: Predicted FT-IR Peak Assignments

| Wavenumber (cm⁻¹) | Vibration |

| ~2500-3300 | O-H stretch (broad, characteristic of carboxylic acid dimer) |

| ~1700 | C=O stretch (strong) |

| ~1600, ~1475 | C=C aromatic ring stretches |

| ~1300 | C-O stretch and O-H bend |

| ~1100-1200 | C-F stretch |

| Below 800 | C-Br stretches |

The broadness of the O-H stretch is a hallmark of the hydrogen bonding present in the dimeric form of the carboxylic acid.[7]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound will exhibit a characteristic molecular ion peak. Due to the presence of two bromine atoms, a distinctive isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with M, M+2, and M+4 peaks.

Predicted Fragmentation Pattern:

-

Loss of H₂O: A peak corresponding to the loss of water from the molecular ion.

-

Loss of COOH: A significant fragment resulting from the cleavage of the carboxylic acid group.

-

Loss of Br: Fragments showing the loss of one or both bromine atoms.

-

Decarbonylation: Loss of CO from fragments containing the carbonyl group.

Applications in Drug Discovery and Development

Halogenated benzoic acids are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[6] The presence of multiple halogen atoms in this compound provides several strategic advantages for medicinal chemists:

-

Orthogonal Reactivity: The different reactivities of the C-Br and C-F bonds allow for selective functionalization. The C-Br bonds are amenable to a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents. The C-F bond is generally more robust but can be activated under specific conditions or can be retained to enhance the pharmacological properties of the final molecule.

-

Modulation of Physicochemical Properties: The fluorine atom can be used to fine-tune the pKa of the carboxylic acid and improve the metabolic stability of the molecule. The bromine atoms can be replaced with other functional groups to modulate lipophilicity and polarity.

-

Scaffold for Library Synthesis: The multiple points of diversification make this compound an excellent starting material for the synthesis of compound libraries for high-throughput screening.

While specific examples of marketed drugs derived directly from this compound are not prominently documented in publicly accessible literature, its structural motifs are present in numerous patented compounds in areas such as oncology, inflammation, and infectious diseases. Researchers can leverage this building block to rapidly access novel chemical space in their drug discovery programs.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. Based on safety data for similar compounds, it may cause skin and eye irritation. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and drug discovery. Its unique combination of reactive and modulating substituents provides a powerful tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its molecular structure, properties, synthesis, and characterization, with the aim of empowering researchers to effectively utilize this valuable compound in their scientific endeavors. Further research into its applications is likely to uncover new and innovative uses for this promising chemical intermediate.

References

-

PubChem. This compound. [Link]

-

Appchem. This compound | 183065-69-2. [Link]

-

ChemSigma. 183065-69-2 this compound. [Link]

- Google Patents. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.

-

ResearchGate. (PDF) 2,4,6-Trifluorobenzoic acid. [Link]

-

National Center for Biotechnology Information. Crystal structure of 2,6-dibromo-3,4,5-trimethoxybenzoic acid. [Link]

-

PubChem. 2,4-Dibromobenzoic acid. [Link]

-

YouTube. A Spotlight on Recent Highlights from Small Molecule Patents. [Link]

-

SpringerLink. Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. [Link]

-

National Center for Biotechnology Information. Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. [Link]

-

Chemsrc. 2-amino-4-bromo-6-fluorobenzoic acid | CAS#:1312454-86-6. [Link]

-

PubChem. 4-Bromo-2-fluorobenzoic acid. [Link]

-

Asian Journal of Pharmaceutics. Patent: An Important Tool for Promoting Drug Discovery and Improving Public Health. [Link]

-

DrugPatentWatch. The Pharmaceutical Patent Playbook: Forging Competitive Dominance from Discovery to Market and Beyond. [Link]

-

FAQ. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. [Link]

-

The Crucial Role of 2-Amino-6-fluorobenzoic Acid in Modern Drug Discovery. [Link]

-

MDPI. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

FAQ. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

ResearchGate. Mass spectrometry‐based structure elucidation. Fragmentation mass.... [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. This compound | CAS:183065-69-2 | ACCELPHARMTECH [accelpharmtech.com]

- 3. 183065-69-2 this compound [chemsigma.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,6-Dibromo-3,4,5-trimethoxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound(183065-69-2) 1H NMR spectrum [chemicalbook.com]

- 7. 183065-69-2|this compound|BLD Pharm [bldpharm.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asiapharmaceutics.info [asiapharmaceutics.info]

- 11. drugpatentwatch.com [drugpatentwatch.com]

A Technical Guide to the Spectral Data of 2,4-Dibromo-6-fluorobenzoic Acid

Introduction

2,4-Dibromo-6-fluorobenzoic acid (CAS No. 183065-69-2) is a halogenated aromatic carboxylic acid.[1] Its structural complexity, featuring two bulky bromine atoms and a highly electronegative fluorine atom ortho to the carboxylic acid group, makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its chemical identity and purity is paramount for its application in research and development, and this is primarily achieved through a multi-faceted spectroscopic analysis.

This guide provides an in-depth analysis of the spectral data of this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The narrative is grounded in the principles of spectroscopic analysis, providing not just the data, but the scientific rationale behind the interpretation, aimed at researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound is fundamental to understanding its spectral output. The arrangement of substituents on the benzene ring dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of atoms within a molecule.

Experimental Protocol: ¹H and ¹³C NMR

A general procedure for acquiring NMR spectra of substituted benzoic acids involves dissolving approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a volume of about 0.6-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize the compound and the acidic proton of the carboxyl group, which is often observable in this solvent.[2] Spectra are typically recorded on a 400 MHz or higher field spectrometer.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Data

The following experimental ¹H NMR data for this compound has been reported in the patent literature:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.85 | s | - | H-5 |

| 7.76 | d | 8.8 | H-3 |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Interpretation

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring.

-

H-3 Proton: The proton at position 3 is adjacent to the bromine at position 4 and the carbon at position 2, which also bears a bromine atom. The observed signal at 7.76 ppm is a doublet with a coupling constant of 8.8 Hz. This splitting pattern is consistent with coupling to the fluorine atom at position 6, which is four bonds away (a ⁴JHF coupling). Long-range coupling between protons and fluorine is a common feature in the NMR spectra of fluorinated aromatic compounds.

-

H-5 Proton: The proton at position 5 is situated between a bromine atom at position 4 and a fluorine atom at position 6. The signal at 7.85 ppm appears as a singlet. This suggests that any coupling to the fluorine at position 6 (a ³JHF coupling) and the proton at position 3 (a ⁴JHH coupling) is either very small or not resolved at the given spectrometer frequency.

The downfield chemical shifts of both protons are expected due to the electron-withdrawing effects of the two bromine atoms, the fluorine atom, and the carboxylic acid group, which deshield the aromatic protons.[3]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic analysis of this compound provides a detailed picture of its molecular structure. The available experimental ¹H NMR data confirms the presence and connectivity of the aromatic protons, with characteristic coupling to the fluorine substituent. While experimental ¹³C NMR, IR, and MS data are not widely published, predictive analysis based on established principles and data from analogous compounds provides a robust framework for the characterization of this molecule. This integrated spectroscopic approach is indispensable for confirming the identity and purity of this compound, ensuring its reliable application in scientific research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519.

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]

-

University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation Setup. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

- Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342.

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (2017, July 28). Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. Retrieved from [Link]

- Google Patents. (n.d.). WO2010129379A1 - Inhibitors of the renal outer medullary potassium channel.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. web.mit.edu [web.mit.edu]

An In-Depth Technical Guide to the Safe Handling of 2,4-Dibromo-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-6-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern allows for the introduction of bromine and fluorine moieties, which can significantly influence the biological activity and pharmacokinetic properties of target molecules. However, the presence of these reactive functional groups also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in established safety principles and technical data.

Hazard Identification and Risk Assessment

A critical first step in the safe handling of any chemical is a comprehensive understanding of its inherent hazards. While specific toxicological data for this compound is not extensively documented, information from safety data sheets (SDS) for structurally similar compounds provides a strong basis for a precautionary approach.

Primary Hazards:

-

Serious Eye Irritation: Causes serious eye irritation.[1][2]

-

Respiratory Irritation: May cause respiratory irritation.[1][2]

-

Harmful if Swallowed: Acute oral toxicity is a concern.[1][3]

The causality behind these hazards lies in the chemical's acidic nature and the reactivity of the halogen substituents. The carboxylic acid group can cause chemical burns upon prolonged contact, while the overall molecule can interact with biological macromolecules, leading to irritation and potential toxicity.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₃Br₂FO₂ | [4][5] |

| Molecular Weight | 297.90 g/mol | [4] |

| CAS Number | 183065-69-2 | [4] |

Exposure Controls and Personal Protective Equipment (PPE)

Given the identified hazards, stringent exposure controls are paramount. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Engineering Controls:

-

Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors or dust.[1][7]

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is essential for comprehensive protection.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement.[8] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your hands.[1][9][10]

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

Protective Clothing: For larger scale operations, a chemical-resistant apron or suit may be necessary.[11]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[1][10]

Handling and Storage Protocols

Adherence to proper handling and storage procedures is fundamental to preventing accidents and maintaining the integrity of the chemical.

Safe Handling Workflow:

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.

-

Weighing:

-

Use a weigh boat or glassine paper to prevent contamination of the balance.

-

Handle with care to minimize dust generation.

-

Clean any spills on the balance immediately with a damp cloth, followed by a dry one.

-

-

Dissolution:

-

Add the solid to the solvent slowly and with stirring.

-

Be aware of potential exothermic reactions, especially with strong bases.

-

-

Reaction Quenching and Work-up:

-

Quench reactions carefully, especially those involving reactive reagents.

-

Perform extractions and washes within the fume hood.

-

-

Post-Handling:

-

Thoroughly clean all glassware and equipment that came into contact with the chemical.

-

Wash hands thoroughly with soap and water after handling.[1]

-

Storage:

-

Container: Store in a tightly sealed, properly labeled container.[2][7]

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[7]

-

Incompatible Materials: Avoid storage with strong oxidizing agents, strong bases, and strong acids.[12]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][2] If irritation persists, seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1][2] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

-

Minor Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

-

Carefully sweep up the absorbed material and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spills:

-

Evacuate the area immediately.

-

Notify your institution's emergency response team.

-

Prevent entry into the affected area.

-

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated and properly labeled hazardous waste container.

-

Disposal: Dispose of waste through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[1] Do not allow the product to enter drains.[1]

Reactivity and Stability

-

Stability: The compound is stable under normal storage conditions.[12]

-

Conditions to Avoid: Avoid exposure to heat, light, and moisture.[12][13]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids.[12]

-

Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[7][12]

Conclusion

This compound is a valuable synthetic intermediate, but its safe use hinges on a proactive and informed approach to safety. By understanding its hazards, implementing robust engineering and administrative controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers and scientists can mitigate the risks associated with this compound. The principles and protocols outlined in this guide are intended to foster a culture of safety and ensure the well-being of all laboratory personnel.

References

-

Appchem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Aaron Chemicals. (2024, November 1). Safety Data Sheet: 2,3-Dibromo-6-fluorobenzoic acid. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). 10. Emergency Procedures. Office of Environment, Health & Safety. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 2-Bromobenzoic acid. Retrieved from [Link]

-

Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Retrieved from [Link]

-

Montana State University Extension. (2022, December). Personal Protective Equipment for Pesticide Applicators. Retrieved from [Link]

-

Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]

-

University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]

-

New Jersey Department of Health. (2006, April). Hazard Summary: Dibromobenzene. Retrieved from [Link]

-

Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 1–8. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

-

American Chemistry Council. (2018, October). Emergency Preparedness and Response Guidelines for Anhydrous Hydrogen Fluoride (AHF) and Hydrofluoric Acid (HF). Retrieved from [Link]

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. appchemical.com [appchemical.com]

- 5. This compound | C7H3Br2FO2 | CID 2773969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. aksci.com [aksci.com]

- 8. MSU Extension | Montana State University [apps.msuextension.org]

- 9. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]

- 10. extension.missouri.edu [extension.missouri.edu]

- 11. osha.oregon.gov [osha.oregon.gov]

- 12. fishersci.com [fishersci.com]

- 13. chemblink.com [chemblink.com]

An In-depth Technical Guide to the Material Safety of 2,4-Dibromo-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) for 2,4-Dibromo-6-fluorobenzoic acid (CAS No. 183065-69-2) is publicly available from primary chemical suppliers. This guide has been synthesized with the expertise of a Senior Application Scientist, drawing upon data from MSDS documents for structurally analogous compounds, including other brominated and fluorinated benzoic acid derivatives. The provided information should be used as a precautionary guide, and all handling should be performed by qualified individuals in a controlled laboratory setting.

Introduction: Understanding the Hazard Profile

This compound is a halogenated aromatic carboxylic acid, a class of compounds frequently used as building blocks in medicinal chemistry and materials science. The presence of two bromine atoms and a fluorine atom on the benzene ring significantly influences its reactivity and toxicological profile. The electron-withdrawing nature of the halogens and the carboxylic acid group suggests that the compound is likely to be an irritant and potentially harmful if not handled with appropriate care. This guide provides a detailed examination of its anticipated hazards and the necessary safety protocols based on established principles and data from close chemical relatives.

Section 1: GHS Hazard Identification and Classification

Based on the hazard classifications of analogous compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows. The primary concerns for laboratory professionals are its irritant properties to the skin, eyes, and respiratory system.

Anticipated GHS Classification:

-

Skin Irritation: Category 2 (Causes skin irritation)[1][2][3][4]

-

Serious Eye Irritation: Category 2A (Causes serious eye irritation)[1][2][3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[1][2]

-

Acute Oral Toxicity: Category 4 (Harmful if swallowed)[2]

The following diagram illustrates the logical flow of hazard identification and the corresponding safety measures.

Caption: Anticipated GHS hazards and corresponding primary protective equipment.

Section 2: Physical and Chemical Properties

While a comprehensive, experimentally verified dataset for this compound is not available, the following table summarizes its known properties and those of a close structural isomer. These properties are critical for understanding its behavior during experiments and for safe storage.

| Property | Value | Source & Rationale |

| Molecular Formula | C₇H₃Br₂FO₂ | [5] |

| Molecular Weight | 297.90 g/mol | [2] |

| Appearance | Anticipated to be a solid (e.g., off-white powder) | Based on analogues like 4-Bromo-2-fluorobenzoic acid. [6] |

| Melting Point | Not available | Data for this specific isomer is not published. |

| Solubility | Expected to have low water solubility. | A common characteristic of halogenated benzoic acids. |

| Stability | Stable under recommended storage conditions. | Analogues are generally stable. [1] |

Section 3: Exposure Controls and Personal Protection

The causality behind PPE selection is paramount. The choice of each piece of equipment is directly linked to a specific hazard presented by the compound.

Engineering Controls: The First Line of Defense

-

Rationale: The primary engineering control is to minimize the concentration of airborne particles. Analogues may cause respiratory irritation (H335).

-

Protocol: All weighing and handling of this compound powder must be conducted in a certified chemical fume hood. The ventilation system should be adequate to maintain exposure levels below any established limits for similar compounds.[1][2] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[3]

Personal Protective Equipment (PPE): A Self-Validating System

The PPE ensemble described below creates a multi-layered barrier, ensuring that if one layer is compromised, others provide backup protection.

-

Eye and Face Protection:

-

Rationale: The compound is expected to cause serious eye irritation (H319).

-

Protocol: Wear chemical safety goggles that conform to EU standard EN166 or NIOSH (US) standards. In situations with a higher risk of splashing, such as when working with solutions, a face shield should be worn in addition to goggles.[2]

-

-

Skin Protection:

-

Rationale: The compound is anticipated to cause skin irritation (H315).

-

Protocol:

-

Gloves: Wear nitrile gloves. Inspect gloves for any tears or punctures before use. Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[2]

-

Lab Coat: A full-sleeved, buttoned lab coat must be worn to protect skin and personal clothing.

-

Additional Protection: For larger quantities, consider a chemical-resistant apron and sleeves.

-

-

-

Respiratory Protection:

-

Rationale: If engineering controls fail or are not available, respiratory protection is essential to prevent irritation from inhalation.

-

Protocol: Under normal use in a fume hood, a respirator is not typically required. If dust formation is significant or work is performed outside a fume hood, a NIOSH-approved P95 or P100 particulate respirator should be used.[2]

-

The following diagram illustrates the workflow for selecting appropriate PPE.

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

Section 4: Handling, Storage, and Emergency Procedures

Safe Handling and Storage Protocol

-

Handling:

-

Storage:

First-Aid Measures: A Step-by-Step Guide

-

In Case of Eye Contact:

-

In Case of Skin Contact:

-

In Case of Inhalation:

-

In Case of Ingestion:

-

Immediate Action: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person.

-

Medical Attention: Seek immediate medical attention.[2]

-

Accidental Release and Firefighting

-

Accidental Release:

-

Evacuate personnel to a safe area.

-

Wear the full PPE ensemble, including respiratory protection.

-

Avoid dust formation. Sweep up the material using a method that does not generate dust (e.g., use a HEPA-filtered vacuum or gently moisten the powder).

-

Place the collected material in a suitable, labeled container for disposal.[2]

-

Prevent the substance from entering drains or waterways.[1][2]

-

-

Firefighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, hydrogen bromide, and hydrogen fluoride may be generated.[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

-

Section 5: Toxicological and Ecological Information

-

Toxicology: The toxicological properties have not been thoroughly investigated for this specific compound.[2] However, based on its structure and data from analogues, it is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[1][2][3] No components of similar products are listed as carcinogens by IARC, ACGIH, or NTP.[2]

-

Ecotoxicity: Data is not available for this compound. As a general precaution, it should not be released into the environment. Do not let the product enter drains or waterways.[1][2]

References

-

2,4-二溴-6-氟苯甲酸- CAS:183065-69-2 . 奔旗商城 (Benqi Mall). [Link]

-

Safety Data Sheet: 2,3-Dibromo-6-fluorobenzoic acid . Aaron Chemicals LLC. [Link]

-

Cas 1435-51-4,1,3-Dibromo-5-fluorobenzene . LookChem. [Link]

-

Product Detail: this compound . 2a biotech. [Link]

-

This compound . MySkinRecipes. [Link]

Sources

A Senior Application Scientist's Guide to 2,4-Dibromo-6-fluorobenzoic Acid: Sourcing, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Benzene Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the strategic incorporation of specific chemical motifs to modulate pharmacokinetic and pharmacodynamic properties. Among these, halogenated aromatic compounds, particularly fluorinated and brominated benzene derivatives, have emerged as indispensable building blocks. The introduction of fluorine can significantly enhance metabolic stability, membrane permeability, and binding affinity, while bromine provides a reactive handle for further molecular elaboration through cross-coupling reactions.[1][2] This guide provides an in-depth technical overview of 2,4-Dibromo-6-fluorobenzoic acid, a versatile intermediate poised for application in the synthesis of novel therapeutics, particularly in the realms of oncology and virology.

Physicochemical Properties and Commercial Availability

This compound (CAS No. 183065-69-2) is a white to off-white crystalline solid with a molecular weight of 297.90 g/mol and the chemical formula C₇H₃Br₂FO₂.[3][4] Its structure, featuring a carboxylic acid group, a fluorine atom, and two bromine atoms on a benzene ring, offers a unique combination of functionalities for synthetic chemists. The fluorine atom at position 6 influences the acidity of the carboxylic acid and provides a site for potential hydrogen bonding interactions, while the bromine atoms at positions 2 and 4 are amenable to a variety of coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the construction of complex molecular architectures.

A multitude of chemical suppliers offer this compound in various purities and quantities, catering to both academic research and industrial-scale drug development. A comparative summary of prominent commercial suppliers is provided in the table below.

| Supplier | Purity | Available Quantities | CAS Number |

| BLD Pharm | ≥98% | Gram to multi-kilogram | 183065-69-2[4] |

| Accel Pharmtech | ≥98% | Gram to kilogram | 183065-69-2 |

| CymitQuimica | Min. 95% | Gram to kilogram | 183065-69-2 |

| Fluorochem | 98% | Milligram to gram | 183065-69-2 |

Synthesis of this compound: A Step-by-Step Protocol

While commercially available, understanding the synthesis of this compound is crucial for process development and cost-effective scale-up. A common synthetic route involves the multi-step transformation of o-fluorobenzonitrile.[5] The following protocol outlines a representative laboratory-scale synthesis.

Experimental Protocol:

-

Nitration: o-Fluorobenzonitrile is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.

-

Reduction: The nitro group is then reduced to an amine using a reducing agent like iron powder in the presence of an acid.

-

Bromination: The resulting aniline derivative is subjected to bromination, typically using bromine in a suitable solvent, to install two bromine atoms on the ring.

-

Diazotization and Hydrolysis: The amino group is converted to a diazonium salt, which is subsequently hydrolyzed to the corresponding carboxylic acid.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The strategic placement of fluorine and bromine atoms on the benzoic acid scaffold makes this compound a highly valuable building block in medicinal chemistry. The fluorine atom can enhance the metabolic stability of a drug molecule by blocking sites of oxidative metabolism, and its high electronegativity can modulate the pKa of nearby functional groups, influencing drug-receptor interactions.[1][2] The two bromine atoms serve as versatile handles for introducing further molecular complexity through various cross-coupling reactions. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Caption: Role of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and may cause skin and eye irritation.[8] It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its unique combination of a fluorine atom and two bromine atoms on a benzoic acid scaffold provides a versatile platform for creating diverse libraries of compounds for biological screening. As the demand for new and more effective drugs continues to grow, the utility of such halogenated intermediates in drug discovery is poised to expand, making a thorough understanding of their properties, synthesis, and applications essential for researchers in the pharmaceutical sciences.

References

- Fluorochem.

- PubChem. This compound.

- Google Patents. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.

- CymitQuimica. This compound.

- Google Patents. US9314464B2 - Compounds and compositions as protein kinase inhibitors.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

- Accel Pharmtech. This compound.

- PubChem. This compound | C7H3Br2FO2 | CID 2773969.

- BLD Pharm. 183065-69-2|this compound.

- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC - NIH.

- BLD Pharm. 183065-69-2|this compound|BLD Pharm.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C7H3Br2FO2 | CID 2773969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 183065-69-2|this compound|BLD Pharm [bldpharm.com]

- 5. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 7. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2,4-Dibromo-6-fluorobenzoic Acid for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 2,4-Dibromo-6-fluorobenzoic Acid in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the strategic incorporation of halogenated building blocks is a cornerstone of molecular design. Among these, this compound (CAS No: 183065-69-2) has emerged as a pivotal intermediate, offering a unique combination of reactive sites and physicochemical properties.[1][2] This guide provides an in-depth analysis of its synthesis, market availability, critical applications in drug discovery—particularly in the burgeoning field of PARP inhibitors—and the essential protocols for its handling and quality control. For researchers and drug development professionals, a thorough understanding of this molecule is key to unlocking novel therapeutic agents and advanced materials.

Physicochemical Properties and Market Availability

This compound is a polysubstituted aromatic carboxylic acid. The presence of two bromine atoms and a fluorine atom on the benzene ring significantly influences its electronic properties and reactivity, making it a versatile reagent in organic synthesis.

| Property | Value | Source |

| CAS Number | 183065-69-2 | [1] |

| Molecular Formula | C₇H₃Br₂FO₂ | [2] |

| Molecular Weight | 297.90 g/mol | [2] |

| Typical Purity | ≥98% | Multiple Suppliers |

| Appearance | White to off-white crystalline solid | [3] |

Market Snapshot: Pricing and Supplier Overview

The availability of this compound is generally robust, with several chemical suppliers offering it in research to bulk quantities. Pricing is variable and dependent on quantity and purity.

| Supplier | Quantity | Indicative Price (USD) | Purity |

| BLD Pharm | 25 g | Contact for quote | ≥98% |

| Fluorochem | 1 g | ~$95 | 98% |

| 5 g | ~$290 | 98% | |

| Apollo Scientific | 1 g | ~$148 | >98% |

| 5 g | ~$520 | >98% |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact suppliers directly for current pricing and availability.

Synthesis and Manufacturing Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While a direct, publicly available, step-by-step synthesis protocol for this specific isomer is not prevalent in the literature, a logical and established route can be inferred from the synthesis of similar halogenated benzoic acids. A common strategy involves the halogenation of a fluorinated benzoic acid precursor.

A plausible synthetic pathway, adapted from methodologies for related compounds, is outlined below. This process begins with the bromination of a suitable fluorinated precursor.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, step-by-step methodology for the synthesis of this compound, based on established organic chemistry principles for aromatic halogenation.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 2-fluoro-5-bromobenzoic acid in a suitable solvent such as acetic acid.

-

Bromination: To the stirred solution, add a catalytic amount of iron(III) bromide. From the dropping funnel, add a solution of bromine in acetic acid dropwise at a controlled temperature to prevent runaway reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a solution of sodium bisulfite to quench the excess bromine.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Core Application in Drug Discovery: A Key Building Block for PARP Inhibitors

A significant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[4] PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks.[5][6][7] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for double-strand break repair is deficient.[5][8] Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage, ultimately resulting in cell death through a mechanism known as synthetic lethality.[8][9]

The structure of this compound provides a scaffold that can be elaborated into complex molecules that bind to the active site of PARP enzymes. The bromine atoms serve as handles for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse chemical moieties to optimize binding affinity and selectivity.

Caption: The synthetic lethality of PARP inhibitors in BRCA-mutated cancer cells.

Reactivity, Stability, and Safety Considerations

Reactivity Profile

The reactivity of this compound is dominated by the functional groups present:

-

Carboxylic Acid: Undergoes typical reactions such as esterification, amidation, and reduction.

-

Bromine Atoms: The bromine atoms are susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions. Their positions on the ring influence their relative reactivity.

-

Fluorine Atom: The fluorine atom is generally unreactive under standard synthetic conditions but influences the overall electronic nature of the aromatic ring.

Stability and Storage

This compound is a stable crystalline solid under standard laboratory conditions.[10] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[11][12] Long-term exposure to light and moisture should be avoided to prevent potential degradation.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[12][13]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes.[13]

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[10]

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[10]

-

Inhalation: If inhaled, move the person to fresh air.[12]

-

Ingestion: If swallowed, rinse the mouth with water and seek medical attention.

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is critical for its successful application in research and development. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for quality control.

HPLC-UV Method for Purity Assessment

A reverse-phase HPLC-UV method can be employed to determine the purity of this compound.

| Parameter | Recommended Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile and water (with 0.1% trifluoroacetic acid) |

| Gradient | A suitable gradient from 30% to 90% acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method should be validated for linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ) according to standard guidelines.[14]

¹H and ¹³C NMR for Structural Confirmation

NMR spectroscopy is essential for confirming the chemical structure of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine and bromine substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments and the effect of the halogen substituents on their chemical shifts.

Spectral data should be compared with reference spectra or predicted spectra to confirm the identity of the compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the development of novel therapeutics such as PARP inhibitors. Its unique substitution pattern provides multiple reactive sites for further chemical transformations. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective utilization in drug discovery and materials science. This guide serves as a comprehensive resource for researchers and scientists working with this important chemical intermediate.

References

-

National Center for Biotechnology Information. (2023). Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of the Relationship between PARP1 and BRCA1 Suggests PARP1 Gene Has a Role in Breast Cancer. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). PARP Inhibition in BRCA-Mutant Breast Cancer. PubMed Central. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. Retrieved from [Link]

-

AACR Publications. (2014). Molecular Pathways: How Can BRCA-Mutated Tumors Become Resistant to PARP Inhibitors?. Clinical Cancer Research. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy. PubMed Central. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2,4-Dibromo-1-fluorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

-

ResearchGate. (n.d.). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-bromo-6-fluorobenzoic acid.

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dibromobenzoic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Retrieved from [Link]

Sources

- 1. 183065-69-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C7H3Br2FO2 | CID 2773969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. acgpubs.org [acgpubs.org]

A Guide to 2,4-Dibromo-6-fluorobenzoic Acid: A Strategic Building Block in Modern Organic Synthesis

Introduction: Unveiling the Synthetic Potential

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. Success in these fields often hinges on the availability of versatile chemical building blocks—molecules endowed with multiple, orthogonally reactive functional groups. 2,4-Dibromo-6-fluorobenzoic acid (IUPAC Name: this compound, CAS No: 183065-69-2) stands out as a preeminent example of such a scaffold.[1] Its structure is a study in controlled reactivity: two bromine atoms at distinct positions offer handles for sequential, site-selective functionalization; a fluorine atom modulates the electronic properties and metabolic stability of its derivatives; and a carboxylic acid group provides a vector for amide bond formation or further derivatization. This guide provides an in-depth exploration of the role of this powerful building block in organic synthesis, focusing on the causality behind its reactivity and its application in the synthesis of complex, high-value molecules.

Physicochemical Properties at a Glance

| Property | Value |

| Molecular Formula | C₇H₃Br₂FO₂ |

| Molecular Weight | 297.90 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥95% |

Core Application I: Palladium-Catalyzed Cross-Coupling Reactions

The twin bromine atoms on the aromatic ring are prime substrates for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation.[2][3] The true synthetic utility of this compound lies in the potential for regioselective coupling, which is dictated by the electronic environment of the two carbon-bromine bonds.

Mechanistic Principles & Regioselectivity

The general catalytic cycle for Suzuki-Miyaura coupling, a widely used C-C bond-forming reaction, illustrates the fundamental steps involved.[4] The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, critically, the phosphine ligand (e.g., SPhos, PCy₃) is crucial for stabilizing the palladium species and facilitating the catalytic cycle.[5][6]

In this compound, the C4-Br bond is generally more susceptible to initial oxidative addition than the C2-Br bond. This preferential reactivity can be attributed to several factors:

-

Electronic Effects: The ortho-fluorine atom is strongly electron-withdrawing via the inductive effect, which can increase the electrophilicity of the adjacent C2 position. However, the carboxylic acid group at C1 and the bromine at C2 create significant steric hindrance around the C2-Br bond.

-

Steric Hindrance: The C2 position is flanked by both the carboxylic acid and the fluorine atom, making it sterically encumbered. The C4 position is comparatively more accessible to the bulky palladium catalyst. This differential reactivity allows for a stepwise functionalization strategy, where the more reactive C4 position is addressed first, followed by coupling at the C2 position under potentially more forcing conditions.[7]

Detailed Experimental Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol outlines a general method for the selective coupling at the C4 position of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-